Copper chromate

Overview

Description

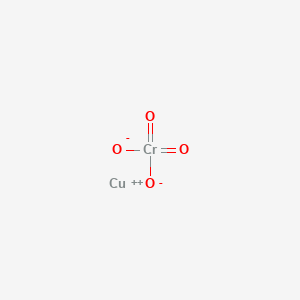

Copper chromate, also known as copper(II) chromate, is a chemical compound with the formula CuCrO₄. This compound is composed of copper, chromium, and oxygen. It typically appears as a bright green, crystalline solid and is known for its vibrant color and diverse applications across various industries .

Mechanism of Action

Copper chromate, also known as copper (II) chromate or cupric chromate, is a chemical compound with the formula CuCrO4 . It is a bright green, crystalline solid with numerous uses across different industries .

Target of Action

This compound primarily targets metal surfaces, where it forms a protective film containing complex chromium compounds . It is also used as a wood preservative, targeting fungi and other organisms that could potentially harm the wood .

Mode of Action

This compound is formed on metal surfaces as a result of a chemical attack that occurs when a metal is immersed in or sprayed with an aqueous solution of chromic acid, chromium salts such as sodium or potassium chromate or dichromate, hydrofluoric acid or hydrofluoric acid salts, phosphoric acid, or other mineral acids . In the case of wood preservation, its efficacy comes from its ability to prevent the growth of fungi and other organisms .

Biochemical Pathways

It is known that copper ions readily form complexes with biomolecules containing amino acid residues . This compound contains the chromate ion, CrO4 2-, which gives it a distinctive green color and specific reactivity profile .

Pharmacokinetics

It is known that this compound is an inorganic compound that is insoluble in water but soluble in acids .

Result of Action

The primary result of this compound’s action is the formation of a protective film on metal surfaces, which helps prevent corrosion . When used as a wood preservative, it prevents the growth of harmful organisms, thereby extending the life of the wood .

Action Environment

The action of this compound can be influenced by environmental factors. . It’s important to note that this compound poses significant risks due to its toxicity. If the compound makes its way into water bodies, it can be detrimental to aquatic life .

Biochemical Analysis

Biochemical Properties

Copper chromate can interact with various biomolecules, including enzymes and proteins. For instance, certain bacteria such as Bacillus cereus SJ1 and Leucobacter sp. CRB1 have shown the ability to reduce toxic hexavalent chromium (Cr(VI)) present in this compound to less toxic trivalent chromium (Cr(III)) . This biochemical reaction is crucial for the detoxification and bioremediation of chromium-contaminated environments .

Cellular Effects

The effects of this compound on cells are primarily related to its chromium content. Chromium (VI), a component of this compound, is known to be carcinogenic, mutagenic, and teratogenic due to its strong oxidizing nature . Therefore, exposure to this compound can potentially lead to significant cellular damage.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. The reduction of Cr(VI) to Cr(III) by bacteria is a key example of this. This process likely involves the binding of Cr(VI) to specific enzymes or proteins within the bacterial cell, which then facilitate the reduction process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, bacteria such as Bacillus cereus SJ1 can gradually reduce the Cr(VI) in this compound to Cr(III), thereby decreasing its toxicity .

Metabolic Pathways

This compound can potentially interact with various metabolic pathways due to its chromium content. For instance, the reduction of Cr(VI) to Cr(III) by bacteria is a metabolic process that involves specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper chromate can be synthesized in the laboratory by reacting solutions of copper(II) sulfate and potassium chromate. The reaction is represented as follows: [ \text{CuSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{CuCrO}_4 + \text{K}_2\text{SO}_4 ] Once the reaction is complete, this compound precipitates out of the solution as a bright green solid, which can then be collected and dried for further use .

Industrial Production Methods: Industrial production of this compound often involves the thermal decomposition of copper barium ammonium chromate. This method involves exposing the precursor to high temperatures (350-450°C) in a muffle furnace, resulting in the formation of this compound along with other by-products .

Chemical Reactions Analysis

Copper chromate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form copper chromite (CuCr₂O₄).

Reduction: It can be reduced to form copper oxide and chromium oxide.

Substitution: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of an oxidizing agent.

Reduction: Often carried out using reducing agents such as hydrogen or carbon monoxide.

Substitution: Involves reacting with other salts or acids under controlled conditions.

Major Products Formed:

Oxidation: Copper chromite (CuCr₂O₄)

Reduction: Copper oxide (CuO) and chromium oxide (Cr₂O₃)

Substitution: Various substituted chromates depending on the reacting anion

Scientific Research Applications

Copper chromate has numerous scientific research applications, including:

Biology: Investigated for its potential antimicrobial properties.

Medicine: Studied for its potential use in drug delivery systems.

Comparison with Similar Compounds

Copper chromate can be compared with other chromate compounds such as:

Potassium chromate (K₂CrO₄): Similar in reactivity but differs in solubility and applications.

Sodium chromate (Na₂CrO₄): Also used as a pigment and in industrial processes but has different solubility properties.

Zinc chromate (ZnCrO₄): Primarily used as a corrosion inhibitor in paints and coatings.

Uniqueness of this compound: this compound’s unique properties, such as its vibrant green color and specific catalytic activity, make it distinct from other chromates. Its ability to act as a catalyst in various reactions and its applications in multiple industries highlight its versatility .

Properties

IUPAC Name |

copper;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Cu.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGQHOJABIQOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrCuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893937 | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Reddish-brown solid; Practically insoluble in water; [Merck Index] Brown crystalline powder; [MSDSonline] | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13548-42-0 | |

| Record name | Cupric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper chromate(VI) (CuCrO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G552ZJ16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: Can microwave treatment enhance the effectiveness of copper chromate as a wood preservative?

A4: Yes, studies indicate that microwave pre-treatment can significantly improve the impregnation properties of fir wood with this compound. [] This includes enhanced retention, penetration depth, and impregnated area, but might have a limited effect on leaching. []

Q2: What are the limitations of this compound in wood preservation?

A5: While effective against many fungal species, this compound may not provide complete protection against copper-tolerant brown rot fungi. [] This limitation highlights the need for co-biocides or alternative treatments for wood in ground contact. []

Q3: What is the molecular formula and structure of basic this compound?

A6: Basic this compound is represented by the formula CuCrO4.2CuO.2H2O. [] Interestingly, it exhibits an unusual isomorphism with antlerite, Cu3(SO4)(OH)4, where chromium replaces sulfur in the crystal structure. []

Q4: How does this compound contribute to methanol synthesis?

A10: Research suggests that this compound plays a crucial role in a novel liquid-phase methanol synthesis process. [, ] It participates in a two-step reaction: carbonylation occurring near the catalyst surface and hydrogenolysis taking place directly on the surface. [, ] This synergistic interaction between the two reactions enhances methanol production. [, ]

Q5: What are the environmental concerns associated with this compound?

A11: this compound, like many copper-based wood preservatives, can leach into the surrounding environment. [, ] While considered less toxic than CCA, its release, particularly copper, raises ecological concerns. []

Q6: How does the toxicity of this compound compare to other wood preservatives?

A12: Although this compound is generally considered less toxic than CCA, it still poses environmental risks. [] Studies show that its leaching rate can be higher than CCA, especially for copper. [] The impact of leached copper on aquatic life is a significant concern. [, ]

Q7: What are the implications of phasing out this compound for residential use?

A13: Withdrawing this compound from residential applications, similar to the phasing out of CCA, drives the need for safer and equally effective alternatives. [] This has led to the development of several arsenic-free copper-based wood preservatives, such as ACQ, CBA, and copper HDO. []

Q8: What are some alternatives to this compound in wood preservation?

A14: With growing concerns about the environmental impact of this compound, researchers and the wood preservation industry are actively exploring alternatives, focusing on less toxic and equally effective options. [] Some of these alternatives include:

- Alkaline Copper Quat (ACQ): This water-based preservative relies on copper as the primary biocide and quaternary ammonium compounds to combat copper-tolerant fungi. []

- Copper Azole (CBA-A and CA-B): These preservatives utilize copper in combination with azole co-biocides, offering broad-spectrum protection against fungi and insects. []

- Copper Citrate (CC): This environmentally friendly option utilizes copper citrate as the active ingredient, minimizing the use of heavy metals. []

- Copper HDO (CX-A): This waterborne preservative system combines copper with a high degree of organic substitution, aiming for improved fixation and reduced leaching. []

Q9: What factors drive the search for this compound alternatives?

A9: The quest for suitable alternatives to this compound stems from several key factors:

- Environmental Concerns: The leaching of copper and chromium from treated wood poses risks to ecosystems and human health. [, ]

- Regulatory Restrictions: The phasing out of this compound in residential applications in some regions necessitates finding viable replacements. []

- Performance Requirements: New alternatives must match or exceed the efficacy of this compound in protecting wood from decay and insects. []

Q10: How can we identify the presence of this compound in treated wood?

A16: Laser-induced breakdown spectroscopy (LIBS) has proven effective in detecting this compound in treated wood. [] This technique analyzes the atomic emission signal of chromium, allowing for on-line sorting of treated and untreated wood products. []

Q11: How do researchers study the kinetics of this compound fixation in wood?

A11: Researchers employ various techniques to analyze this compound fixation kinetics:

- Chemical analysis: Measuring the concentration of copper and chromium ions in the treating solution and the treated wood over time helps determine the fixation rate. [, ]

- pH monitoring: The pH of the expressed solution changes as this compound reacts with wood components, providing insights into the fixation process. []

- Leaching tests: Evaluating the amount of copper and chromium leached from treated wood under controlled conditions helps assess fixation effectiveness and potential environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B169041.png)

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)